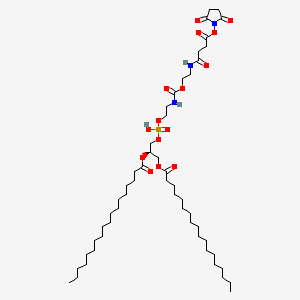

DSPE-PEG-NHS, MW 600

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C52H94N3O15P |

|---|---|

分子量 |

1032.3 g/mol |

IUPAC 名称 |

[(2R)-3-[2-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]amino]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |

InChI |

InChI=1S/C52H94N3O15P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-49(59)66-43-45(69-50(60)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)44-68-71(63,64)67-42-40-54-52(62)65-41-39-53-46(56)35-38-51(61)70-55-47(57)36-37-48(55)58/h45H,3-44H2,1-2H3,(H,53,56)(H,54,62)(H,63,64)/t45-/m1/s1 |

InChI 键 |

WYMXOUDMCBGGBO-WBVITSLISA-N |

手性 SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)OCCNC(=O)CCC(=O)ON1C(=O)CCC1=O)OC(=O)CCCCCCCCCCCCCCCCC |

规范 SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCNC(=O)CCC(=O)ON1C(=O)CCC1=O)OC(=O)CCCCCCCCCCCCCCCCC |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to DSPE-PEG-NHS MW 600: Structure, Properties, and Applications

This technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[succinimidyl(polyethylene glycol)] with a polyethylene (B3416737) glycol (PEG) molecular weight of 600 (DSPE-PEG-NHS MW 600). It is intended for researchers, scientists, and professionals in drug development who are utilizing this versatile lipid-PEG conjugate for various applications, including drug delivery, bioconjugation, and nanoparticle functionalization.

Chemical Structure and Properties

DSPE-PEG-NHS is a heterobifunctional molecule composed of three key components: a 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) lipid anchor, a polyethylene glycol (PEG) spacer, and a reactive N-hydroxysuccinimide (NHS) ester group. The DSPE moiety provides a hydrophobic anchor for insertion into lipid bilayers of liposomes and other nanoparticles. The hydrophilic PEG spacer imparts "stealth" characteristics, reducing opsonization and prolonging circulation times in vivo. The terminal NHS ester is a reactive group that readily forms stable amide bonds with primary amines on proteins, peptides, antibodies, and other biomolecules.

Chemical Structure

The generalized chemical structure of DSPE-PEG-NHS is depicted below. For the MW 600 variant, the number of repeating ethylene (B1197577) glycol units (n) is approximately 9-10.

Physicochemical Properties

The following table summarizes the key physicochemical properties of DSPE-PEG-NHS MW 600.

| Property | Value |

| Appearance | White to off-white solid |

| Molecular Weight (PEG) | ~600 Da |

| Solubility | Soluble in chloroform, methylene (B1212753) chloride, DMF, and DMSO.[1] Slightly soluble in water and ethanol. |

| Storage Conditions | -20°C in a dry, dark place.[2] |

| Reactive Group | N-Hydroxysuccinimide (NHS) Ester |

| Reactive Towards | Primary amines (-NH2) |

Experimental Protocols

This section provides detailed methodologies for common applications of DSPE-PEG-NHS MW 600.

Liposome (B1194612) Preparation via Thin-Film Hydration and Extrusion

This protocol describes the formation of unilamellar liposomes incorporating DSPE-PEG-NHS for subsequent surface functionalization.

Materials:

-

Primary lipid (e.g., DSPC, DPPC)

-

Cholesterol

-

DSPE-PEG-NHS MW 600

-

Organic solvent (e.g., chloroform, chloroform:methanol mixture)

-

Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)

Procedure:

-

Lipid Film Formation:

-

Dissolve the primary lipid, cholesterol, and DSPE-PEG-NHS in the organic solvent in a round-bottom flask. A typical molar ratio is 55:40:5 (primary lipid:cholesterol:DSPE-PEG-NHS).

-

Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

-

Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the desired hydration buffer by vortexing or gentle agitation above the lipid transition temperature (Tc). This results in the formation of multilamellar vesicles (MLVs).

-

-

Extrusion:

-

To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

-

Perform the extrusion at a temperature above the Tc of the lipid mixture.

-

Pass the lipid suspension through the extruder an odd number of times (e.g., 11-21 times) to ensure a homogenous liposome population.

-

-

Purification:

-

Remove unencapsulated material and smaller vesicles by size exclusion chromatography or dialysis.

-

Protein Conjugation to DSPE-PEG-NHS Functionalized Liposomes

This protocol details the covalent attachment of a protein (e.g., an antibody) to the surface of pre-formed DSPE-PEG-NHS containing liposomes.

Materials:

-

DSPE-PEG-NHS functionalized liposomes (prepared as in 2.1)

-

Protein to be conjugated (in an amine-free buffer, e.g., PBS pH 8.0-8.5)

-

Quenching solution (e.g., 1 M Tris-HCl pH 8.0 or 1 M glycine)

-

Purification system (e.g., size exclusion chromatography)

Procedure:

-

Reaction Setup:

-

Mix the DSPE-PEG-NHS liposomes with the protein solution. The molar ratio of DSPE-PEG-NHS to protein should be optimized, but a starting point is a 10- to 50-fold molar excess of the NHS ester.

-

The reaction is typically carried out at room temperature for 2-4 hours or at 4°C overnight with gentle mixing. The optimal pH for the NHS-amine reaction is between 7.5 and 8.5.

-

-

Quenching:

-

Add the quenching solution to the reaction mixture to quench any unreacted NHS esters. Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Separate the protein-conjugated liposomes from unreacted protein and quenching reagents using size exclusion chromatography.

-

Applications in Drug Development

DSPE-PEG-NHS MW 600 is a critical component in the development of advanced drug delivery systems. Its unique properties enable the creation of long-circulating nanoparticles that can be targeted to specific tissues or cells.

-

Targeted Drug Delivery: By conjugating targeting ligands such as antibodies, peptides, or aptamers to the surface of liposomes or other nanoparticles, DSPE-PEG-NHS facilitates the delivery of therapeutic agents to specific sites of action, enhancing efficacy and reducing off-target toxicity.[3]

-

Stealth Liposomes: The PEGylation of liposomes with DSPE-PEG-NHS significantly reduces their uptake by the reticuloendothelial system (RES), leading to prolonged circulation times and increased accumulation at tumor sites through the enhanced permeability and retention (EPR) effect.

-

Bioconjugation: The NHS ester functionality allows for the straightforward and efficient covalent attachment of a wide range of biomolecules containing primary amines, making it a versatile tool for the surface functionalization of various nanomaterials.

Conclusion

DSPE-PEG-NHS MW 600 is a highly valuable and versatile tool for researchers and scientists in the field of drug delivery and nanotechnology. Its well-defined structure and reliable reactivity allow for the creation of sophisticated, targeted drug carriers with improved pharmacokinetic profiles. The experimental protocols provided in this guide offer a starting point for the successful implementation of this technology in various research and development settings. Careful optimization of reaction conditions and purification methods is crucial for achieving desired outcomes.

References

The Pivotal Role of NHS in DSPE-PEG-NHS: A Technical Guide for Advanced Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

In the sophisticated architecture of targeted drug delivery systems, DSPE-PEG-NHS serves as a critical trifunctional linker, bridging the nanoparticle core with the biological target. While each component—DSPE, PEG, and NHS—plays an integral role, the N-Hydroxysuccinimide (NHS) ester is the lynchpin for achieving active targeting. This guide elucidates the core function of the NHS moiety, detailing its chemical mechanism, reaction kinetics, and practical application in the bioconjugation of targeting ligands to lipid-based nanoparticles.

Deconstructing the DSPE-PEG-NHS Molecule

To appreciate the function of NHS, one must first understand the roles of its molecular partners:

-

DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A saturated phospholipid that acts as the hydrophobic anchor.[1][2] Its two stearoyl chains readily and stably integrate into the lipid bilayer of liposomes or the core of lipid nanoparticles.[2]

-

PEG (Polyethylene Glycol): A hydrophilic, biocompatible polymer that forms a protective corona on the nanoparticle surface.[3] This "stealth" layer sterically hinders the adsorption of opsonin proteins, thereby reducing clearance by the mononuclear phagocyte system and significantly prolonging circulation half-life.[1][3][4]

-

NHS (N-Hydroxysuccinimide) Ester: Located at the distal end of the PEG chain, the NHS ester is a highly reactive functional group designed for the covalent attachment of biomolecules.[5][6]

The logical arrangement of these components is foundational to its utility. The DSPE anchors the molecule to the carrier, the PEG chain provides biocompatibility and extends the reactive group away from the nanoparticle surface, and the NHS ester acts as the chemical "hook" for ligand attachment.[7]

The Core Function: Amine-Reactive Bioconjugation

The primary and critical function of the NHS ester is to serve as a highly efficient amine-reactive chemical handle. It facilitates the covalent conjugation of targeting ligands—such as antibodies, peptides, aptamers, or small molecules—to the surface of the nanoparticle.[8][9]

This process is driven by a well-understood chemical reaction: nucleophilic acyl substitution .[][11]

-

Nucleophilic Attack: The unprotonated primary amine group (-NH₂) on the targeting ligand (e.g., the epsilon-amine of a lysine (B10760008) residue or the N-terminus) acts as a nucleophile. It attacks the electron-deficient carbonyl carbon of the NHS ester.[8][11]

-

Formation of Amide Bond: This attack forms a transient tetrahedral intermediate, which then collapses. The N-hydroxysuccinimide is released as a leaving group, resulting in the formation of a highly stable and irreversible amide bond.[][11]

This reaction is highly chemoselective for primary amines under specific pH conditions, making it a workhorse in bioconjugation.[]

Quantitative Data & Reaction Parameters

The efficiency of the NHS-amine coupling is not absolute and is critically dependent on several parameters. The primary competing reaction is the hydrolysis of the NHS ester by water, which deactivates the reagent.[12][13]

| Parameter | Condition/Value | Rationale & Impact | Citation(s) |

| pH | Optimal: 7.2 - 8.5 | Balances amine nucleophilicity and NHS ester stability. Below pH 7, amines are protonated (-NH₃⁺) and non-reactive. Above pH 8.5, the rate of hydrolysis increases dramatically. | [11][12] |

| Temperature | 4°C to Room Temp (25°C) | Lower temperatures (4°C) slow both aminolysis and hydrolysis, allowing for longer reaction times (e.g., 2-4 hours or overnight). Room temperature reactions are faster (30-60 min) but risk greater hydrolysis. | [11][12] |

| Buffer Type | Phosphate, Borate, HEPES | Must be free of primary amines. Buffers like Tris or glycine (B1666218) will compete with the target ligand, quenching the reaction. | [14] |

| NHS Ester Half-Life | ~4-5 hours at pH 7.0 (0°C) | The stability of the NHS ester is finite in aqueous solutions. The half-life decreases to approximately 10 minutes at pH 8.6 (4°C). | [12] |

| Reagent Ratio | 5- to 20-fold molar excess | A molar excess of DSPE-PEG-NHS relative to the ligand is typically used to drive the reaction towards completion, especially with dilute protein solutions. | [14] |

Understanding these parameters is crucial for optimizing conjugation efficiency and ensuring the reproducibility of nanoparticle functionalization.

Experimental Protocol: Antibody Conjugation via Post-Insertion

The "post-insertion" method is a common and effective technique for conjugating ligands to pre-formed liposomes or nanoparticles. This protocol outlines the key steps for conjugating an antibody to Doxil® (a liposomal doxorubicin (B1662922) formulation) using DSPE-PEG-NHS.

Methodology Details

-

Preparation of DSPE-PEG-NHS Film:

-

Accurately weigh and dissolve the required amount of DSPE-PEG-NHS (e.g., for a 6:1 micelle/antibody molar ratio) in a small volume of an organic solvent like chloroform or methylene (B1212753) chloride in a glass vial.[15][16]

-

Dry the solvent under a gentle stream of nitrogen gas to form a thin, uniform lipid film on the bottom of the vial.[15][16]

-

-

Conjugation to Antibody:

-

Immediately add the antibody, dissolved in an amine-free buffer (e.g., PBS, pH 7.4), to the dried lipid film.[16] Prompt addition is critical to minimize hydrolysis of the NHS ester.[16]

-

Hydrate the film by gentle agitation or sonication in a bath sonicator for approximately 5 minutes to form reactive micelles.[15]

-

Incubate the solution for a set period (e.g., 4 hours at room temperature or overnight at 4°C) to allow the conjugation reaction to proceed.[16]

-

(Optional but recommended) Quench the reaction by adding an excess of a primary amine-containing molecule, such as glycine or Tris buffer, to consume any remaining unreacted NHS esters.[16]

-

-

Post-Insertion into Liposomes:

-

Mix the solution containing the antibody-conjugated micelles with the pre-formed liposome (B1194612) suspension.

-

Incubate the mixture at a temperature above the phase transition temperature (Tm) of the liposome's lipids (e.g., 60°C for HSPC-based liposomes) for 30-60 minutes.[15] This elevated temperature facilitates the spontaneous insertion of the DSPE-PEG-Ligand constructs into the existing lipid bilayer.

-

-

Purification:

Conclusion

In the DSPE-PEG-NHS construct, the NHS ester is not merely a terminal group but the functional heart of its targeting capability. It provides a robust and well-characterized chemical gateway for covalently attaching a diverse array of biological ligands to a nanoparticle surface. By enabling the creation of targeted delivery systems, the NHS ester function is directly responsible for transforming a long-circulating, passive nanocarrier into an active, cell-specific therapeutic or diagnostic agent. A thorough understanding and optimization of its reaction chemistry are paramount for the successful development of next-generation nanomedicines.

References

- 1. labinsights.nl [labinsights.nl]

- 2. DSPE-PEG-DSPE, PEG Lipids - Biopharma PEG [biochempeg.com]

- 3. PEG Lipids: Enhancing Drug Delivery and Therapeutic Efficacy | AxisPharm [axispharm.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. DSPE-PEG-NHS [nanocs.net]

- 6. DSPE-NHS - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]

- 7. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. encapsula.com [encapsula.com]

- 9. DSPE-PEG-NHS | AxisPharm [axispharm.com]

- 11. benchchem.com [benchchem.com]

- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 13. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 15. encapsula.com [encapsula.com]

- 16. Optimization of post-insertion method to conjugate Doxil with anti-CD133 monoclonal antibodies: Investigating the specific binding and cytotoxicity to colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of DSPE-PEG-NHS MW 600 in Liposomes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[succinimidyl(polyethylene glycol)] with a polyethylene (B3416737) glycol (PEG) molecular weight of 600 (DSPE-PEG-NHS MW 600) in liposomal drug delivery systems. It details the individual contributions of the DSPE, PEG, and NHS components, their collective impact on liposome (B1194612) stability and circulation, and the mechanism for targeted drug delivery.

Core Concepts: The Multifaceted Role of DSPE-PEG-NHS

DSPE-PEG-NHS is a heterobifunctional lipid derivative crucial for the development of advanced, long-circulating, and targeted liposomal drug delivery systems.[1][2] Its mechanism of action is a synergy of its three core components:

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): This phospholipid acts as a robust anchor, stably incorporating the entire molecule into the liposome's lipid bilayer.[3] The saturated stearoyl chains of DSPE contribute to a high phase transition temperature, resulting in a more rigid and stable liposome membrane.[3]

-

Polyethylene Glycol (PEG) MW 600: The PEG polymer chain extends from the liposome surface, creating a hydrophilic steric barrier.[3][4] This "stealth" coating inhibits the binding of opsonin proteins, which would otherwise mark the liposomes for clearance by the mononuclear phagocyte system (MPS), primarily in the liver and spleen.[4][5] This steric hindrance significantly prolongs the circulation half-life of the liposomes, allowing for greater accumulation at target sites through the enhanced permeability and retention (EPR) effect in tissues like tumors.[4][5]

-

N-Hydroxysuccinimide (NHS) Ester: The NHS ester is a highly reactive functional group at the distal end of the PEG chain.[2][6] It readily reacts with primary amine groups (-NH2) on targeting ligands such as antibodies, peptides, or small molecules to form stable amide bonds.[6][7] This conjugation process transforms the "stealth" liposome into a targeted delivery vehicle capable of actively recognizing and binding to specific cell surface receptors.[2][7]

Quantitative Data Summary

The incorporation of DSPE-PEG derivatives into liposomal formulations has a quantifiable impact on their physicochemical properties and in vivo performance. The following tables summarize typical data ranges found in the literature for PEGylated liposomes. It is important to note that specific values can vary depending on the full lipid composition, drug cargo, and experimental conditions.

Table 1: Physicochemical Characterization of PEGylated Liposomes

| Parameter | Non-PEGylated Liposomes | PEGylated Liposomes (with DSPE-PEG) | Reference |

| Average Particle Size (nm) | 100 - 200 | 110 - 220 | [8][9] |

| Polydispersity Index (PDI) | 0.1 - 0.3 | 0.1 - 0.2 | [9] |

| Zeta Potential (mV) | -20 to -50 | -10 to -30 | [10][11] |

Note: The particle size may slightly increase with PEGylation due to the hydrophilic layer. The zeta potential becomes less negative due to the shielding of the surface charge by the PEG chains.

Table 2: In Vivo Pharmacokinetic Parameters of PEGylated Liposomes

| Parameter | Free Drug | Non-PEGylated Liposomes | PEGylated Liposomes (with DSPE-PEG) | Reference |

| Circulation Half-life (t½) | Minutes | 1 - 4 hours | > 24 hours | [4][8] |

| Area Under the Curve (AUC) | Low | Moderate | High | [12] |

| Clearance | High | Moderate | Low | [12] |

Experimental Protocols

Liposome Preparation via Thin-Film Hydration and Extrusion

This is a common method for preparing liposomes incorporating DSPE-PEG-NHS.[1][5][13][14][15]

Materials:

-

Phospholipids (e.g., DSPC, Cholesterol) and DSPE-PEG-NHS MW 600

-

Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)

-

Aqueous hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Procedure:

-

Dissolve the lipids, including DSPE-PEG-NHS, in the organic solvent in a round-bottom flask. Ensure a homogenous mixture is formed.

-

Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

-

Further dry the film under a high vacuum for at least 2 hours (or overnight) to remove any residual solvent.

-

Hydrate the lipid film by adding the aqueous buffer. The temperature of the buffer should be above the phase transition temperature of the lipids.

-

Agitate the flask to disperse the lipid film, forming multilamellar vesicles (MLVs).

-

For a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size. This is typically done for an odd number of passes (e.g., 11 or 21) to ensure the final product is in the receiving syringe.

-

The resulting unilamellar liposomes are ready for characterization and subsequent conjugation.

Antibody Conjugation to DSPE-PEG-NHS Liposomes

This protocol outlines the general steps for conjugating a targeting antibody to the surface of pre-formed NHS-functionalized liposomes.[6][7]

Materials:

-

DSPE-PEG-NHS functionalized liposomes in a suitable buffer (e.g., PBS, pH 7.4)

-

Targeting antibody with available primary amine groups

-

Quenching agent (e.g., glycine (B1666218) or Tris buffer)

-

Purification system (e.g., size exclusion chromatography column like Sepharose CL-4B)

Procedure:

-

Prepare the antibody solution in a compatible buffer at a known concentration.

-

Add the antibody solution to the liposome suspension. The molar ratio of DSPE-PEG-NHS to the antibody should be optimized, but a common starting point is a 5- to 10-fold molar excess of the NHS ester.

-

Allow the reaction to proceed for a set time (e.g., 2-4 hours) at room temperature or overnight at 4°C with gentle stirring.

-

Quench the reaction by adding a quenching agent to react with any unreacted NHS esters.

-

Separate the antibody-conjugated liposomes from unconjugated antibody and other reactants using size exclusion chromatography.

-

Collect the fractions containing the immunoliposomes and characterize the conjugation efficiency.

Mandatory Visualizations

Signaling Pathways and Mechanisms

Caption: Mechanism of DSPE-PEG-NHS action in liposomes.

Experimental Workflow

Caption: Workflow for creating targeted liposomes.

Logical Relationships of Components

Caption: Functional relationships of DSPE-PEG-NHS components.

References

- 1. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]

- 2. DSPE-PEG-SC,DSPE-PEG-NHS, PEG Lipids - Biopharma PEG [biochempeg.com]

- 3. benchchem.com [benchchem.com]

- 4. Prolonged circulation time in vivo of large unilamellar liposomes composed of distearoyl phosphatidylcholine and cholesterol containing amphipathic poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. liposomes.ca [liposomes.ca]

- 7. Optimization of post-insertion method to conjugate Doxil with anti-CD133 monoclonal antibodies: Investigating the specific binding and cytotoxicity to colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Circulation and biodistribution profiles of long-circulating PEG-liposomes of various sizes in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of Nanoparticles Using DSPE-PEG2000 and Soluplus | MDPI [mdpi.com]

- 10. Influence of Polyethylene Glycol Density and Surface Lipid on Pharmacokinetics and Biodistribution of Lipid-Calcium-Phosphate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Evaluation of A Novel Ligand for Folate-mediated Targeting liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

Navigating the Solubility of DSPE-PEG-NHS MW 600: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-600]-N-hydroxysuccinimide (DSPE-PEG-NHS MW 600). Understanding the solubility of this critical reagent is paramount for its effective use in liposome (B1194612) formulation, bioconjugation, and the development of targeted drug delivery systems. This document compiles available solubility data, presents a detailed experimental protocol for solubility determination, and offers visual representations of key processes.

Core Concepts in DSPE-PEG-NHS Solubility

DSPE-PEG-NHS is an amphiphilic molecule, possessing both a hydrophobic DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) lipid anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain, terminated with a reactive N-hydroxysuccinimide (NHS) ester. This dual nature governs its solubility, allowing it to be soluble in a range of organic solvents while also facilitating its incorporation into aqueous environments, typically through the formation of micelles or insertion into lipid bilayers.

The solubility is influenced by several factors including the length of the PEG chain, the nature of the solvent, temperature, and the presence of other solutes. Generally, the PEG component enhances aqueous dispersibility, while the DSPE tail drives its solubility in non-polar environments.

Quantitative Solubility Data

Precise quantitative solubility data for DSPE-PEG-NHS with a molecular weight of 600 is not extensively documented in publicly available literature. However, data from manufacturers and related compounds provide valuable insights into its solubility profile. The following table summarizes the available qualitative and quantitative solubility information for DSPE-PEG-NHS and similar PEGylated lipids.

| Solvent | DSPE-PEG-NHS MW 600 (Qualitative) | DSPE-PEG-NHS (MW 1000-20000) (Quantitative) | DSPE-PEG(2000)-amine (Quantitative) | General PEGs (Qualitative) |

| Organic Solvents | ||||

| Chloroform | Soluble[1] | 10 mg/mL (in hot water)[2][3] | - | Very Soluble[4] |

| Methylene Chloride (DCM) | Soluble[1] | - | - | Very Soluble[4] |

| Dimethylformamide (DMF) | Soluble[1] | - | ~11 mg/mL[5] | Very Soluble[4] |

| Dimethyl Sulfoxide (DMSO) | Soluble[1] | 10 mg/mL[2][3] | - | Very Soluble[4] |

| Ethanol (B145695) | - | 10 mg/mL[2] | ~20 mg/mL[5] | Soluble |

| Aqueous Solvents | ||||

| Water / Aqueous Buffer | Dispersible, forms micelles | 10 mg/mL (in hot water)[2][3] | - | Very Soluble[4] |

Note: The solubility in aqueous solutions often refers to the formation of a clear micellar solution rather than true molecular solubility. For DSPE-PEG(2000), clear solutions of at least 25 mg/mL in water and ethanol have been reported with the use of ultrasonication and warming.[6]

Experimental Protocol: Determining Equilibrium Solubility of DSPE-PEG-NHS

The following is a detailed methodology for determining the equilibrium solubility of DSPE-PEG-NHS in a given solvent, adapted from standard protocols for PEGylated compounds.[7] The shake-flask method followed by a suitable analytical technique is the gold standard for this purpose.[8]

I. Materials

-

DSPE-PEG-NHS MW 600

-

Solvent of interest (e.g., Chloroform, DMSO, Ethanol, Phosphate Buffered Saline pH 7.4)

-

Sealed, clear glass vials

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Charged Aerosol Detector - CAD, as DSPE-PEG-NHS lacks a strong UV chromophore)

-

Volumetric flasks and pipettes

II. Procedure

-

Preparation of a Supersaturated Solution:

-

Add an excess amount of DSPE-PEG-NHS MW 600 to a known volume of the selected solvent in a glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

For aqueous and some organic solvents, centrifugation (e.g., 10,000 x g for 15 minutes) can be used to pellet the undissolved material.

-

-

Sample Collection:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with an appropriate mobile phase or solvent.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved DSPE-PEG-NHS. A standard curve with known concentrations of DSPE-PEG-NHS should be prepared for accurate quantification.

-

-

Calculation:

-

The concentration determined by HPLC, multiplied by the dilution factor, represents the equilibrium solubility of DSPE-PEG-NHS MW 600 in the tested solvent at the specified temperature.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of DSPE-PEG-NHS.

Logical Relationships in Solubility

The solubility of DSPE-PEG-NHS is a function of its molecular characteristics and the properties of the solvent. The following diagram illustrates this relationship.

References

- 1. creativepegworks.com [creativepegworks.com]

- 2. nanocs.net [nanocs.net]

- 3. nanocs.net [nanocs.net]

- 4. creativepegworks.com [creativepegworks.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

Self-Assembly of DSPE-PEG-NHS MW 600: A Technical Guide to Micelle and Liposome Formulation

An In-depth Whitepaper for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies governing the self-assembly of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)]-N-hydroxysuccinimide (DSPE-PEG-NHS) with a PEG molecular weight of 600 Dalton into micelles and its incorporation into liposomal structures. This document is intended for researchers, scientists, and professionals in the field of drug development and nanotechnology, offering detailed experimental protocols, quantitative data, and visual representations of key processes.

DSPE-PEG-NHS is an amphiphilic polymer conjugate widely utilized in drug delivery systems.[1] It consists of a hydrophobic diacyl lipid tail (DSPE) and a hydrophilic polyethylene (B3416737) glycol (PEG) head, which terminates in a reactive N-Hydroxysuccinimide (NHS) ester.[2][3] This unique structure enables the self-assembly of DSPE-PEG-NHS into core-shell micellar structures in aqueous environments and allows for its incorporation into lipid bilayers to form PEGylated liposomes.[1][3] The NHS ester group provides a convenient handle for the covalent conjugation of targeting ligands, such as antibodies, peptides, or other molecules containing primary amine groups, to the surface of these nanocarriers.[4][5]

The PEGylated surface of micelles and liposomes formulated with DSPE-PEG-NHS confers "stealth" characteristics, which helps to reduce recognition by the reticuloendothelial system, thereby prolonging systemic circulation time and enhancing accumulation at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect.[1][6]

Physicochemical Properties and Handling

Proper storage and handling of DSPE-PEG-NHS are crucial for maintaining its chemical integrity and functionality.

| Property | Value/Recommendation | Source |

| Synonyms | DSPE-PEG-NHS | [4] |

| Purity | ≥95% | [4] |

| Physical Form | White to off-white powder or wax-like solid | [3][7] |

| Solubility | Soluble in chloroform, methylene (B1212753) chloride, DMF, and DMSO. Enhanced solubility in alcohols. | [3][7] |

| Storage Condition | Store at -20°C or lower in a dry environment, protected from sunlight. | [3][4] |

| Handling | Prepare fresh solutions before use. Avoid repeated freeze-thaw cycles. NHS esters can hydrolyze at elevated pH and temperature. | [3][8] |

Self-Assembly into Micelles

In an aqueous solution, above a certain concentration known as the Critical Micelle Concentration (CMC), the amphiphilic DSPE-PEG-NHS molecules spontaneously self-assemble into spherical micelles.[1] This process is driven by the hydrophobic effect, where the hydrophobic DSPE tails aggregate to form a core, minimizing their contact with water, while the hydrophilic PEG chains form a protective corona at the micelle-water interface.[6]

Critical Micelle Concentration (CMC)

| Compound | CMC (µM) | Source |

| DSPE-PEG 2000 | 0.5 - 1.5 | [9] |

| DSPE-PEG 3000 | 0.5 - 1.5 | [9] |

| DSPE-PEG 5000 | 0.5 - 1.5 | [9] |

The low CMC of DSPE-PEG conjugates contributes to the high stability of the resulting micelles.

Incorporation into Liposomes

DSPE-PEG-NHS is a critical component in the formulation of "stealth" liposomes. Liposomes are vesicles composed of one or more lipid bilayers.[10] When DSPE-PEG-NHS is included in the lipid mixture, its hydrophobic DSPE anchor integrates into the lipid bilayer, while the hydrophilic PEG-NHS chain extends from the liposome (B1194612) surface into the aqueous environment.[5][10] This PEGylated surface sterically hinders the binding of opsonin proteins, thereby evading uptake by the mononuclear phagocyte system and extending the circulation half-life of the liposome.[2][10]

Experimental Protocols

Protocol 1: Formulation of Empty Micelles by Direct Dissolution

This method is suitable for preparing DSPE-PEG-NHS micelles without a therapeutic payload.[1]

Materials:

-

DSPE-PEG-NHS MW 600

-

Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)[1]

-

Vial or flask

-

Magnetic stirrer or vortex mixer

-

Syringe filter (0.22 µm)[1]

Procedure:

-

Accurately weigh the desired amount of DSPE-PEG-NHS powder.

-

Add the aqueous buffer to the powder to achieve the desired final concentration (must be above the CMC).

-

Stir or vortex the mixture until the DSPE-PEG-NHS is completely dissolved. The solution should become clear or translucent.[1]

-

Allow the solution to cool to room temperature.

-

Filter the micelle solution through a 0.22 µm syringe filter to remove any large aggregates and ensure sterility.[1]

-

Store the formulation at 4°C.[1]

Protocol 2: Formulation of Drug-Loaded Micelles/Liposomes by Thin-Film Hydration

This is a robust technique for encapsulating hydrophobic drugs within the core of micelles or the bilayer of liposomes.[1][10]

Materials:

-

DSPE-PEG-NHS MW 600 (and other lipids like DSPC, cholesterol for liposomes)[10]

-

Hydrophobic drug[1]

-

Organic solvent (e.g., Chloroform, Methanol, or a mixture)[1]

-

Aqueous buffer (e.g., PBS pH 7.4)[1]

-

Round-bottom flask[1]

-

Rotary evaporator[1]

-

Syringe filters (e.g., 0.22 µm)[1]

Procedure:

-

Dissolution: Accurately weigh and dissolve DSPE-PEG-NHS (for micelles) or a mixture of lipids including DSPE-PEG-NHS (for liposomes) and the hydrophobic drug in the organic solvent in a round-bottom flask.[1][10]

-

Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum to form a thin, uniform lipid film on the inner wall of the flask.[1][10] Further dry under high vacuum for at least 4 hours to remove residual solvent.[11]

-

Hydration: Add the aqueous buffer to the flask. Hydrate the lipid film by gentle agitation (e.g., rotating the flask in a water bath set above the lipid transition temperature) for 30-60 minutes. This will form a milky suspension of multilamellar vesicles (MLVs).[1][10]

-

Size Reduction (for Liposomes): To produce small unilamellar vesicles (SUVs) with a uniform size, subject the MLV suspension to extrusion. This involves repeatedly passing the suspension through a membrane with a defined pore size (e.g., 100 nm) for an odd number of passes (e.g., 11-21 times).[10] For micelles, sonication may be sufficient.[11] The solution should become translucent.[10]

-

Sterilization: Filter the final solution through a 0.22 µm syringe filter to remove any large aggregates and ensure sterility.[1]

-

Storage: Store the prepared formulation at 4°C.[10]

Protocol 3: Post-Insertion Method for PEGylation of Pre-formed Liposomes

This method involves incubating pre-formed liposomes with a micellar solution of DSPE-PEG-NHS. The DSPE-PEG-NHS monomers then spontaneously insert into the outer leaflet of the liposome bilayer.

Procedure:

-

Prepare a micellar solution of DSPE-PEG-NHS as described in Protocol 1.

-

Prepare plain (non-PEGylated) liposomes using a standard method such as thin-film hydration followed by extrusion.

-

Mix the pre-formed liposomes with the DSPE-PEG-NHS micelle solution.

-

Co-incubate the mixture at a temperature above the phase transition temperature of the liposome lipids (e.g., 60°C) for 30-60 minutes.[12][13]

-

Cool the mixture to room temperature.

-

The non-inserted DSPE-PEG-NHS can be removed by dialysis or size exclusion chromatography if necessary.[13]

Protocol 4: Ligand Conjugation to DSPE-PEG-NHS

The NHS ester on the PEG terminus reacts with primary amines (-NH₂) on targeting ligands (e.g., proteins, peptides) to form a stable amide bond.[12]

Procedure:

-

Prepare DSPE-PEG-NHS containing micelles or liposomes as described previously.

-

Dissolve the amine-containing ligand in a suitable buffer, typically PBS at a pH of 7.4 to 8.0.

-

Add the ligand solution to the micelle or liposome suspension at a desired molar ratio (e.g., 1:2 ligand to DSPE-PEG-NHS).[12]

-

Incubate the reaction mixture at room temperature for several hours (e.g., 6 hours) or overnight at 4°C.[12]

-

Remove the unconjugated ligand from the final product using methods such as dialysis or size exclusion chromatography.[13]

Characterization Methods

Quantitative characterization is essential to ensure the quality, stability, and efficacy of the formulated nanoparticles.

Dynamic Light Scattering (DLS)

DLS is used to determine the hydrodynamic diameter (Z-average), polydispersity index (PDI), and zeta potential of the micelles and liposomes.[1][10]

| Parameter | Description | Acceptable Value | Source |

| Z-average Diameter | The intensity-weighted mean hydrodynamic size of the particle population. | Varies by application (typically < 200 nm for IV injection) | [1][10] |

| Polydispersity Index (PDI) | A measure of the broadness of the size distribution. | < 0.3 | [1] |

| Zeta Potential | A measure of the surface charge, indicating colloidal stability. | Varies; highly negative or positive values suggest greater stability. | [1] |

Protocol:

-

Dilute the nanoparticle suspension in the appropriate buffer to avoid multiple scattering effects.[10]

-

Transfer the sample to a clean cuvette and place it in the DLS instrument.

-

Allow the sample to equilibrate at the desired temperature (e.g., 25°C).[10]

-

Perform measurements to acquire the Z-average diameter, PDI, and zeta potential.[1]

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined using a fluorescent probe, such as pyrene (B120774), which exhibits changes in its fluorescence spectrum upon partitioning into the hydrophobic micellar core.[1]

Protocol:

-

Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone).

-

Prepare a series of DSPE-PEG-NHS solutions in the aqueous buffer with concentrations spanning the expected CMC.[1]

-

Add a small aliquot of the pyrene stock solution to each DSPE-PEG-NHS dilution. The final probe concentration should be very low (e.g., ~0.6 µM).[1]

-

Evaporate the organic solvent completely.

-

Measure the fluorescence emission spectrum of each sample.

-

Plot the ratio of the intensity of the first and third vibrational peaks (I₁/I₃) against the logarithm of the DSPE-PEG-NHS concentration.

-

The CMC is determined from the inflection point of this plot.

References

- 1. benchchem.com [benchchem.com]

- 2. DSPE PEG-NHS (20 kDa) - Creative Biolabs [creative-biolabs.com]

- 3. creativepegworks.com [creativepegworks.com]

- 4. DSPE-PEG-SC,DSPE-PEG-NHS, PEG Lipids - Biopharma PEG [biochempeg.com]

- 5. DSPE-PEG-NHS | AxisPharm [axispharm.com]

- 6. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creativepegworks.com [creativepegworks.com]

- 8. nanocs.net [nanocs.net]

- 9. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. pH-sensitive poly(histidine)-PEG/DSPE-PEG co-polymer micelles for cytosolic drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. encapsula.com [encapsula.com]

- 13. encapsula.com [encapsula.com]

The Role of DSPE-PEG 600 in Passive Targeting Drug Delivery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Stealth Advantage in Nanomedicine

Passive drug targeting leverages the unique pathophysiology of diseased tissues, particularly solid tumors, to achieve preferential drug accumulation. The Enhanced Permeability and Retention (EPR) effect is the cornerstone of this strategy, arising from the leaky vasculature and impaired lymphatic drainage characteristic of many tumors. Nanoparticles, when engineered to circulate in the bloodstream for extended periods, can exploit these features, leading to their passive accumulation at the target site.

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-poly(ethylene glycol) (DSPE-PEG) is a key excipient in the formulation of "stealth" nanoparticles, most notably liposomes and micelles. The DSPE anchor integrates into the lipid bilayer of the nanoparticle, while the hydrophilic PEG chains form a protective corona on the surface. This PEG layer sterically hinders the adsorption of opsonin proteins, thereby reducing recognition and clearance by the mononuclear phagocytic system (MPS), primarily in the liver and spleen. The result is a significantly prolonged circulation half-life, which is critical for effective passive targeting.

This technical guide focuses on the role of DSPE-PEG with a lower molecular weight of 600 Da (DSPE-PEG 600) in passive targeting drug delivery. While higher molecular weight PEGs (e.g., 2000, 5000 Da) are more commonly reported in the literature, understanding the properties and potential applications of DSPE-PEG 600 is crucial for optimizing nanoparticle design.

Physicochemical Properties and Rationale for DSPE-PEG 600

The molecular weight of the PEG chain is a critical parameter that influences the physicochemical properties and in vivo fate of nanoparticles.

Key Attributes of DSPE-PEG Conjugates:

-

Amphiphilicity: DSPE-PEG possesses a hydrophobic DSPE lipid anchor and a hydrophilic PEG chain, enabling its self-assembly and incorporation into lipid-based nanocarriers.

-

Biocompatibility and Biodegradability: Both DSPE and PEG are well-established as biocompatible and biodegradable materials, minimizing toxicity concerns.

-

Stealth Properties: The PEG corona forms a hydrated layer that reduces opsonization and subsequent MPS uptake, prolonging circulation time.

The Influence of PEG Molecular Weight:

The length of the PEG chain directly impacts the thickness of the hydrophilic corona. Higher molecular weight PEGs create a denser and thicker "brush" conformation on the nanoparticle surface, offering more effective steric hindrance. Conversely, lower molecular weight PEGs, such as PEG 600, will form a shorter, more "mushroom-like" corona.

Potential Implications of Using DSPE-PEG 600:

-

Reduced Stealth Effect: The shorter PEG 600 chains may provide a less effective shield against opsonization compared to higher molecular weight PEGs, potentially leading to a shorter circulation half-life.

-

Increased Cellular Interaction: A less dense PEG corona might facilitate greater interaction between the nanoparticle and target cells, which could be advantageous in certain therapeutic scenarios.

-

Impact on Drug Loading and Release: The incorporation of DSPE-PEG can influence the packing of the lipid bilayer, which may affect drug encapsulation efficiency and release kinetics. The shorter PEG 600 chain might have a different impact compared to longer chains.

-

Formulation Stability: The presence of DSPE-PEG contributes to the colloidal stability of nanoparticle formulations by preventing aggregation. The effectiveness of this stabilization may be dependent on the PEG molecular weight.

While specific quantitative data for nanoparticles formulated exclusively with DSPE-PEG 600 is limited in the readily available scientific literature, we can infer its properties based on the general principles of PEGylation and comparative studies of different PEG molecular weights. The following tables present illustrative data from studies using various DSPE-PEG molecular weights to provide a comparative context.

Table 1: Illustrative Physicochemical Characterization of DSPE-PEG Formulated Nanoparticles (Data from various sources for comparative purposes)

| DSPE-PEG MW (Da) | Nanoparticle Type | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Encapsulation Efficiency (%) |

| Hypothetical DSPE-PEG 600 | Liposome | ~100-150 | < 0.2 | -10 to -30 | Drug Dependent |

| 2000 | Micelle | 36.5 - 128.1 | 0.295 - 0.900 | -28.1 to -29.2 | Not Specified |

| 2000 | Liposome | ~136 | 0.19 | -0.06 | ~98% (Doxorubicin) |

| 5000 | Micelle | Not Specified | Not Specified | Not Specified | High (for mTPP) |

Note: The data for DSPE-PEG 600 is hypothetical and represents an expected range based on general principles. The other data points are from published studies using DSPE-PEG 2000 and 5000 and are provided for comparative context.

Mechanism of Passive Targeting with DSPE-PEG 600 Formulations

The primary mechanism by which DSPE-PEG 600-modified nanoparticles achieve passive targeting is through the EPR effect. The following diagram illustrates the key steps involved.

Caption: Workflow of passive targeting via the EPR effect for DSPE-PEG 600 nanoparticles.

Experimental Protocols

The following are generalized protocols for the preparation and characterization of DSPE-PEG 600-containing nanoparticles. These should be optimized based on the specific drug and application.

Preparation of DSPE-PEG 600 Liposomes (Thin-Film Hydration Method)

-

Lipid Film Formation:

-

Dissolve the primary phospholipid (e.g., DSPC or HSPC), cholesterol, and DSPE-PEG 600 in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask. A typical molar ratio would be 55:40:5 (phospholipid:cholesterol:DSPE-PEG 600).

-

If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the lipids.

-

Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature (Tc) to form a thin, uniform lipid film on the flask wall.

-

Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by vortexing or gentle agitation at a temperature above the Tc.

-

If encapsulating a hydrophilic drug, dissolve it in the hydration buffer. This will result in the formation of multilamellar vesicles (MLVs).

-

-

Size Reduction:

-

To obtain unilamellar vesicles of a defined size, subject the MLV suspension to sonication (probe or bath) or, preferably, extrusion.

-

For extrusion, pass the MLV suspension repeatedly (e.g., 10-20 times) through polycarbonate membranes with defined pore sizes (e.g., starting with 400 nm and sequentially down to 100 nm) using a mini-extruder.

-

-

Purification:

-

Remove unencapsulated drug and other impurities by size exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis against the appropriate buffer.

-

Caption: Experimental workflow for preparing DSPE-PEG 600 liposomes.

Preparation of DSPE-PEG 600 Micelles (Solvent Evaporation Method)

-

Polymer-Drug Solution:

-

Dissolve DSPE-PEG 600 and the hydrophobic drug in a suitable organic solvent (e.g., acetonitrile, acetone, or chloroform). The ratio of polymer to drug will need to be optimized to achieve desired loading and stability.

-

-

Film Formation:

-

In a round-bottom flask, evaporate the organic solvent using a rotary evaporator to form a thin polymer-drug film.

-

-

Hydration and Micelle Formation:

-

Add an aqueous buffer (e.g., PBS, pH 7.4) to the flask and gently warm and agitate the mixture until the film is fully hydrated and a clear or slightly opalescent micellar solution is formed.

-

The temperature should be kept above the glass transition temperature of the polymer.

-

-

Purification:

-

Filter the micelle solution through a 0.22 µm syringe filter to remove any non-incorporated drug aggregates.

-

Further purification to remove unencapsulated drug can be achieved by dialysis using a membrane with an appropriate molecular weight cutoff.

-

Characterization of DSPE-PEG 600 Nanoparticles

Thorough characterization is essential to ensure the quality, stability, and in vivo performance of the nanoparticle formulation.

Table 2: Key Characterization Techniques and Parameters

| Parameter | Technique(s) | Purpose |

| Size and Size Distribution | Dynamic Light Scattering (DLS) | To determine the mean hydrodynamic diameter and polydispersity index (PDI). A narrow size distribution (PDI < 0.2) is desirable. |

| Morphology | Transmission Electron Microscopy (TEM), Cryo-TEM | To visualize the shape and size of the nanoparticles. |

| Surface Charge | Zeta Potential Measurement (using DLS) | To determine the surface charge, which influences stability and interactions with biological components. |

| Drug Encapsulation Efficiency (EE) and Loading Capacity (LC) | UV-Vis Spectroscopy, HPLC, Fluorescence Spectroscopy | To quantify the amount of drug successfully encapsulated within the nanoparticles. |

| In Vitro Drug Release | Dialysis Method, Sample and Separate | To study the release kinetics of the encapsulated drug under simulated physiological conditions (e.g., different pH values). |

| Stability | DLS, Zeta Potential Measurement | To assess the colloidal stability of the formulation over time and under different storage conditions. |

In Vivo Evaluation of DSPE-PEG 600 Nanoparticles

Animal studies are crucial to evaluate the passive targeting efficiency and therapeutic efficacy of the formulation.

Key In Vivo Studies:

-

Pharmacokinetics: Blood samples are collected at various time points after intravenous administration to determine the circulation half-life, area under the curve (AUC), and clearance of the nanoparticles.

-

Biodistribution: The accumulation of the nanoparticles in various organs (including the tumor, liver, spleen, kidneys, heart, and lungs) is quantified at different time points. This is often done using radiolabeled or fluorescently tagged nanoparticles.

-

Therapeutic Efficacy: In a tumor-bearing animal model, the antitumor efficacy of the drug-loaded nanoparticles is compared to that of the free drug and a control group. Tumor growth inhibition and survival rates are monitored.

-

Toxicity Assessment: The potential toxicity of the formulation is evaluated by monitoring animal body weight, hematological parameters, and histological analysis of major organs.

The following diagram illustrates the relationship between the physicochemical properties of DSPE-PEG 600 nanoparticles and their in vivo behavior.

Caption: Relationship between nanoparticle properties and in vivo performance.

Conclusion

DSPE-PEG 600 serves as a valuable, albeit less common, tool in the formulation of nanoparticles for passive drug targeting. Its lower molecular weight, in comparison to more frequently used DSPE-PEG derivatives, is expected to result in a thinner protective corona, which may lead to a shorter circulation half-life but potentially enhanced cellular interactions. The choice of PEG molecular weight should be carefully considered and empirically determined based on the specific therapeutic goal, the nature of the encapsulated drug, and the target disease. The generalized protocols and characterization techniques outlined in this guide provide a framework for the rational design and evaluation of DSPE-PEG 600-based nanocarriers for passive targeting applications. Further research is warranted to fully elucidate the quantitative in vivo performance of nanoparticles formulated with DSPE-PEG 600 and to define its optimal applications in drug delivery.

understanding the hydrophilicity of DSPE-PEG-NHS MW 600

An In-depth Technical Guide to the Hydrophilicity of DSPE-PEG-NHS MW 600

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[Succinimidyl(Polyethylene Glycol)] (DSPE-PEG-NHS) is an amphiphilic polymer conjugate critical to the field of drug delivery and nanomedicine. Its unique structure, comprising a hydrophobic lipid anchor (DSPE) and a hydrophilic polymer chain (PEG) terminated with a reactive N-hydroxysuccinimide (NHS) ester, allows for the self-assembly into nanostructures like micelles and the surface modification of liposomes.[1][2] This modification imparts "stealth" characteristics, prolonging systemic circulation, and provides a reactive site for conjugating targeting ligands such as antibodies or peptides.[3][4][5]

This technical guide focuses on the core principles governing the hydrophilicity of DSPE-PEG-NHS, with a specific emphasis on a formulation with a Polyethylene Glycol molecular weight of 600 Da. We will explore the contribution of each molecular component, present quantitative physicochemical data, detail relevant experimental protocols, and provide visual diagrams to elucidate key processes.

The Core Components: A Trifunctional Architecture

The behavior of DSPE-PEG-NHS in aqueous environments is dictated by the interplay of its three main components. The balance between the hydrophobic DSPE and the hydrophilic PEG is the primary determinant of its amphiphilicity and, consequently, its hydrophilicity.

-

DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): This phospholipid acts as the hydrophobic anchor.[6] It is composed of a glycerol (B35011) backbone, two saturated 18-carbon stearoyl chains, and a phosphoethanolamine headgroup. The long, saturated acyl chains are intensely hydrophobic, driving the molecule's self-assembly to minimize contact with water, for instance, by forming the core of a micelle or inserting into a lipid bilayer.[1][7]

-

PEG (Polyethylene Glycol): PEG is a highly hydrophilic, flexible, and biocompatible polymer made of repeating ethylene (B1197577) oxide units.[8][9][10] The ether oxygen atoms in the PEG backbone form hydrogen bonds with water molecules, creating a hydration layer that shields the hydrophobic core and the overall nanocarrier from opsonization and clearance by the mononuclear phagocyte system.[11][12] A PEG MW of 600 is relatively short compared to more common variants (e.g., 2000, 5000 Da), resulting in a less dense, more compact hydrophilic corona. This shorter chain length influences properties such as micelle stability and circulation half-life.

-

NHS (N-hydroxysuccinimide) Ester: Located at the terminus of the PEG chain, the NHS ester is a reactive functional group.[] While not a primary contributor to the molecule's overall hydrophilicity, its reactivity is critically dependent on the aqueous environment. It is highly susceptible to hydrolysis, which competes with the desired conjugation reaction.[14][15] The NHS ester selectively reacts with primary aliphatic amines (e.g., on the lysine (B10760008) residues of proteins) under mild alkaline conditions (pH 7.2-8.5) to form stable, covalent amide bonds.[14][16]

Figure 1: Molecular components of DSPE-PEG-NHS.

Physicochemical and Hydrophilic Properties

The overall hydrophilicity of DSPE-PEG-NHS is a balance of its constituent parts. While the DSPE moiety is hydrophobic, the PEG chain renders the conjugate water-soluble, allowing it to form clear solutions in hot water and self-assemble into nanoparticles.[6][17]

Quantitative Data Summary

The properties of DSPE-PEG conjugates are highly dependent on the length of the PEG chain. While specific data for PEG 600 is less common in literature, we can infer its properties based on trends observed with higher molecular weight PEGs.

| Property | Description |

| Appearance | White to off-white solid powder.[17][18] |

| Solubility | Soluble in chloroform, DMSO, and DMF.[2][19] Soluble in hot water (e.g., 10 mg/mL), forming micellar solutions.[17][18] |

| Reactive Group | N-hydroxysuccinimide (NHS) Ester.[6][18] |

| Reactive To | Primary amines (-NH₂).[6][18] |

| Recommended Reaction pH | 7.2 - 8.5.[14] |

Table 1: General Physicochemical Properties of DSPE-PEG-NHS.

Self-Assembly and Critical Micelle Concentration (CMC)

In aqueous solutions, amphiphilic molecules like DSPE-PEG-NHS spontaneously self-assemble into micelles when their concentration exceeds the Critical Micelle Concentration (CMC).[1] The hydrophobic DSPE tails form the core of the micelle, while the hydrophilic PEG chains form the outer corona, interfacing with the water.[20][21]

The CMC is a key indicator of the stability of the micelles in circulation; a lower CMC value implies greater stability upon dilution in the bloodstream. The CMC is influenced by the length of the PEG chain; a longer, more hydrophilic PEG chain generally leads to a higher CMC.[22][23]

| DSPE-PEG Derivative | Reported CMC (µM) | Comments |

| DSPE-PEG 2000 | ~0.5 - 1.5 µM[22]; ~10 - 25 µM in pure water[24] | CMC is dependent on solvent conditions (e.g., ionic strength).[24][25] |

| DSPE-PEG 3000 | ~0.5 - 1.0 µM[22][23] | |

| DSPE-PEG 5000 | ~1.0 - 1.5 µM[22][23] | The slightly larger CMC is attributed to the increased hydrophilicity from the longer PEG chain.[23] |

| DSPE-PEG 600 | Expected to be < 0.5 µM | A shorter PEG chain reduces the relative contribution of the hydrophilic head, making the molecule more hydrophobic overall. This should lead to aggregation at a lower concentration (lower CMC). |

Table 2: Critical Micelle Concentration (CMC) of DSPE-PEG Conjugates in Buffered Solutions.

Figure 2: Micelle formation in an aqueous environment.

Bioconjugation via NHS Ester Chemistry

The terminal NHS ester of DSPE-PEG-NHS allows for the covalent attachment of biomolecules containing primary amines, such as proteins, antibodies, or peptides. This is a cornerstone of creating targeted drug delivery systems.[3][26]

The reaction is a nucleophilic acyl substitution.[16] The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a stable amide bond and releases N-hydroxysuccinimide as a benign byproduct.[][15] The reaction is most efficient in amine-free buffers (e.g., PBS, HEPES, borate) at a slightly alkaline pH of 7.2-8.5.[14][16] Buffers containing primary amines, such as Tris, should be avoided as they will compete with the target molecule for reaction with the NHS ester.[14]

Figure 3: Reaction pathway for NHS ester conjugation.

Experimental Protocols

Protocol for Micelle Formulation (Direct Dissolution)

This protocol is suitable for forming empty DSPE-PEG-NHS micelles for subsequent use, such as in the post-insertion method for modifying pre-formed liposomes.

-

Preparation: Accurately weigh the desired amount of DSPE-PEG-NHS powder.

-

Dissolution: Add an appropriate volume of an amine-free aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to the powder. The final concentration should be well above the expected CMC.

-

Hydration: Heat the solution gently (e.g., to 60°C), which is above the phase transition temperature of the DSPE lipid, while stirring or vortexing until the powder is fully dissolved and the solution is clear.[23]

-

Sonication (Optional): To ensure homogeneity, the micelle solution can be briefly sonicated using a bath sonicator.[27]

-

Sterilization: For biological applications, filter the micelle solution through a 0.22 µm syringe filter.

-

Storage: Use the micelle solution immediately for conjugation or store at 4°C for short-term use.

General Protocol for Protein Conjugation to DSPE-PEG-NHS

This protocol describes the conjugation of an amine-containing protein to pre-formed DSPE-PEG-NHS micelles.

-

Buffer Exchange: Ensure the target protein is in an amine-free buffer (e.g., PBS, pH 7.4-8.0). This can be achieved by dialysis or using a desalting column. Protein concentration should ideally be >1 mg/mL.[16]

-

Micelle Preparation: Prepare DSPE-PEG-NHS micelles as described in Protocol 5.1.

-

Reaction: Add the DSPE-PEG-NHS micelle solution to the protein solution. A molar excess of the NHS ester (e.g., 5 to 20-fold) over the protein is typically used. The exact ratio may require optimization.

-

Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[14][16] Gentle mixing during incubation is recommended.

-

Quenching (Optional): To stop the reaction, a small amount of an amine-containing buffer like Tris or glycine (B1666218) can be added to quench any unreacted NHS esters.[14]

-

Purification: Remove unconjugated DSPE-PEG and the NHS byproduct from the protein conjugate using a suitable method such as dialysis or size exclusion chromatography.[27]

Workflow for Surface Functionalization of Liposomes

The post-insertion method is commonly used to anchor DSPE-PEG-NHS into pre-formed liposomes, leveraging the hydrophobic DSPE tail's affinity for the lipid bilayer.

References

- 1. benchchem.com [benchchem.com]

- 2. creativepegworks.com [creativepegworks.com]

- 3. DSPE-PEG-SC,DSPE-PEG-NHS, PEG Lipids - Biopharma PEG [biochempeg.com]

- 4. avantiresearch.com [avantiresearch.com]

- 5. researchgate.net [researchgate.net]

- 6. DSPE-PEG-NHS [nanocs.net]

- 7. nbinno.com [nbinno.com]

- 8. hydromer.com [hydromer.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Physical And Chemical Properties Of Polyethylene Glycol [sinopeg.com]

- 11. Microstructure and Properties of Poly(ethylene glycol)-Segmented Polyurethane Antifouling Coatings after Immersion in Seawater - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 15. glenresearch.com [glenresearch.com]

- 16. benchchem.com [benchchem.com]

- 17. nanocs.net [nanocs.net]

- 18. nanocs.net [nanocs.net]

- 19. creativepegworks.com [creativepegworks.com]

- 20. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 22. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 25. abstracts.biomaterials.org [abstracts.biomaterials.org]

- 26. DSPE-PEG-NHS | AxisPharm [axispharm.com]

- 27. encapsula.com [encapsula.com]

An In-depth Technical Guide to DSPE-PEG-NHS MW 600 for Researchers and Drug Development Professionals

Introduction: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] with a succinimidyl ester (DSPE-PEG-NHS) of molecular weight 600 is a heterobifunctional lipid-polymer conjugate crucial in the field of drug delivery and bioconjugation. This guide provides a comprehensive overview of its technical specifications, applications, and the experimental methodologies for its use. DSPE-PEG-NHS is prized for its ability to form stable liposomes and micelles, while the terminal N-Hydroxysuccinimide (NHS) ester allows for the covalent attachment of various molecules, such as proteins, peptides, and antibodies, to the surface of these nanocarriers. This functionalization is key to developing targeted drug delivery systems that can enhance therapeutic efficacy and reduce off-target effects.

Core Specifications

The following tables summarize the key quantitative data for DSPE-PEG-NHS MW 600, providing a clear comparison of its physical and chemical properties.

| Property | Specification | Reference |

| Molecular Weight (MW) | 600 Da | [1] |

| Purity | ≥95% | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in chloroform, warm water, ethanol, and DMSO. | |

| Storage Conditions | Store at -20°C to -5°C, keep dry and avoid sunlight. | [2] |

Chemical Structure and Reaction Mechanism

DSPE-PEG-NHS is an amphiphilic molecule composed of a hydrophobic DSPE anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, which is terminated with a reactive NHS ester. The DSPE portion readily incorporates into lipid bilayers, while the PEG chain provides a protective hydrophilic shield, prolonging circulation time and reducing non-specific protein binding.[2] The NHS ester reacts with primary amines (-NH2) on proteins, peptides, or other ligands to form a stable amide bond, effectively tethering the ligand to the liposome (B1194612) surface.

The reaction between the NHS ester and a primary amine is a nucleophilic acyl substitution. The lone pair of electrons on the amine nitrogen attacks the carbonyl carbon of the NHS ester, leading to the formation of a tetrahedral intermediate. Subsequently, the N-hydroxysuccinimide group is eliminated as a leaving group, resulting in the formation of a stable amide linkage. This reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5).

Experimental Protocols

Detailed methodologies for the key experiments involving DSPE-PEG-NHS are provided below. These protocols are intended as a guide and may require optimization for specific applications.

Liposome Formulation using the Thin-Film Hydration Method

This method is a common technique for preparing liposomes incorporating DSPE-PEG-NHS.

Materials:

-

Primary lipid (e.g., DSPC, DPPC)

-

Cholesterol

-

DSPE-PEG-NHS MW 600

-

Organic solvent (e.g., chloroform, methanol)

-

Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

Procedure:

-

Lipid Film Preparation:

-

Dissolve the primary lipid, cholesterol, and DSPE-PEG-NHS in the desired molar ratio in an organic solvent in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

-

Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the aqueous buffer by vortexing or gentle shaking. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipids to ensure proper hydration. This process results in the formation of multilamellar vesicles (MLVs).

-

-

Size Extrusion:

-

To obtain unilamellar vesicles (ULVs) with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

-

Pass the liposome suspension through the extruder multiple times (typically 11-21 times) to achieve a narrow size distribution.

-

Bioconjugation of Amine-Containing Ligands to Liposomes

This protocol describes the covalent attachment of proteins, peptides, or other amine-containing molecules to the surface of pre-formed liposomes containing DSPE-PEG-NHS.

Materials:

-

Pre-formed liposomes containing DSPE-PEG-NHS

-

Amine-containing ligand (e.g., antibody, peptide)

-

Reaction buffer (e.g., PBS, pH 7.2-8.5)

-

Quenching solution (e.g., Tris buffer, glycine)

Procedure:

-

Reaction Setup:

-

Add the amine-containing ligand solution to the pre-formed liposome suspension. The molar ratio of ligand to reactive lipid should be optimized for the specific application.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring. The optimal incubation time and temperature may vary depending on the reactivity of the ligand.

-

-

Quenching:

-

To stop the reaction, add a quenching solution to a final concentration of 50-100 mM. The primary amines in the quenching solution will react with any remaining unreacted NHS esters.

-

-

Purification:

-

Remove unconjugated ligand and other reactants by a suitable method such as dialysis, size exclusion chromatography, or tangential flow filtration.

-

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows described above.

Caption: Workflow for liposome formulation using the thin-film hydration method.

References

An In-depth Technical Guide to the Synthesis and Purification of DSPE-PEG-NHS MW 600

This technical guide provides a comprehensive overview of the synthesis and purification of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[succinimidyl(polyethylene glycol)-600] (DSPE-PEG-NHS MW 600). This heterobifunctional lipid-PEG conjugate is a critical reagent in bioconjugation and drug delivery, enabling the attachment of amine-containing molecules to lipid bilayers for applications such as liposome (B1194612) functionalization and targeted drug delivery. This document is intended for researchers, scientists, and professionals in the field of drug development.

Overview of DSPE-PEG-NHS

DSPE-PEG-NHS is a versatile molecule comprised of three key components:

-

DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A phospholipid that serves as a hydrophobic anchor, allowing for stable insertion into lipid membranes such as liposomes.[1][2]

-

PEG (Polyethylene Glycol): A hydrophilic polymer that provides a "stealth" characteristic to nanoparticles, reducing clearance by the immune system and thereby extending circulation time.[1][3]

-

NHS (N-hydroxysuccinimide) Ester: A reactive group at the terminus of the PEG chain that readily reacts with primary amines (-NH2) on molecules like proteins, peptides, or antibodies to form stable amide bonds.[1][4][5]

The specific focus of this guide is on DSPE-PEG with a PEG molecular weight of 600 Da.

Synthesis of DSPE-PEG-NHS MW 600

The synthesis of DSPE-PEG-NHS is typically a two-step process starting from DSPE-PEG-COOH. The carboxylic acid terminus of the PEG is activated with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to form the reactive NHS ester.[6]

This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and starting material purity.

Materials:

-

DSPE-PEG-COOH (MW 600)

-

N-hydroxysuccinimide (NHS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, as a base)

-

Argon or Nitrogen gas

-

Glass reaction vessel and magnetic stirrer

Procedure:

-

Preparation: Ensure all glassware is thoroughly dried to prevent hydrolysis of the NHS ester. The reaction should be conducted under an inert atmosphere (argon or nitrogen).[7]

-

Dissolution: Dissolve DSPE-PEG-COOH (1 equivalent) in anhydrous DCM or DMF in the reaction vessel.

-

Addition of Reagents: Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution. If using DCC, it will also be added at 1.2 equivalents. If a base is required, add TEA or DIPEA (1.5 equivalents).

-

Reaction: Stir the mixture at room temperature for 4-24 hours.[7] The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[7]

-

Filtration (if using DCC): If DCC is used, a urea (B33335) byproduct (dicyclohexylurea, DCU) will precipitate. This can be removed by filtration.

Purification of DSPE-PEG-NHS MW 600

Purification is a critical step to remove unreacted starting materials and byproducts. A combination of methods is often employed to achieve high purity (typically >95%).

A. Precipitation

-

Solvent Removal: After the reaction, remove the solvent (DCM or DMF) under reduced pressure using a rotary evaporator.

-

Dissolution: Dissolve the resulting residue in a minimal amount of chloroform (B151607) or methylene (B1212753) chloride.[4]

-

Precipitation: Add the solution dropwise to a large volume of cold diethyl ether with stirring to precipitate the product.

-

Collection: Collect the precipitate by filtration or centrifugation.

-

Drying: Dry the product under vacuum.

B. Column Chromatography

For higher purity, column chromatography can be employed.

-

Silica Gel Chromatography: This method is effective for separating the product from less polar impurities. A gradient of methanol (B129727) in chloroform is a common mobile phase.[8][9]

-

Size Exclusion Chromatography (e.g., Sephadex): This technique separates molecules based on size and is useful for removing smaller molecules like unreacted NHS and EDC/DCU byproducts.[8]

C. Dialysis

If the reaction is performed in a water-miscible solvent and there are water-soluble byproducts, dialysis can be an effective purification step. Use a dialysis membrane with a molecular weight cutoff (MWCO) appropriate for retaining the DSPE-PEG-NHS (e.g., 1 kDa).[9]

Characterization and Quality Control